

Topic: 2,4-Dihydroxy-3-formylquinoline: Synthesis and Characterization

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-formylquinoline

CAS No.: 529-89-5

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Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-dihydroxy-3-formylquinoline**, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of its primary synthetic route, the Vilsmeier-Haack reaction, offering a field-proven, step-by-step protocol. Furthermore, a detailed multi-technique approach to its structural elucidation and characterization is presented, ensuring researchers can confidently validate their synthesis. This document is designed for chemists, researchers, and drug development professionals seeking to leverage this versatile intermediate for novel applications.

Introduction: The Significance of the Quinolone Scaffold

The quinoline core is a privileged heterocyclic system, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.^[1] Within this class, 4-hydroxyquinolin-2(1H)-one and its derivatives are of particular interest due to their tautomeric nature and diverse pharmacological profiles, which include anticonvulsant, antimicrobial, and antitumor effects.^{[1][2]}

The introduction of a formyl group at the C3 position to create **2,4-dihydroxy-3-formylquinoline** (which exists in equilibrium with its 3-formyl-4-hydroxyquinolin-2(1H)-one tautomer) transforms it into a highly versatile synthetic intermediate.[3][4] The aldehyde functionality serves as a reactive handle for a multitude of subsequent chemical transformations, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[5] This guide offers an in-depth examination of its synthesis and the rigorous analytical methods required for its unambiguous characterization.

Synthetic Methodology: The Vilsmeier-Haack Approach

The most efficient and widely adopted method for the synthesis of **2,4-dihydroxy-3-formylquinoline** is the Vilsmeier-Haack formylation of the readily available precursor, 4-hydroxyquinolin-2(1H)-one.[6] This reaction is a cornerstone of organic synthesis for installing formyl groups onto electron-rich aromatic and heterocyclic systems.[7]

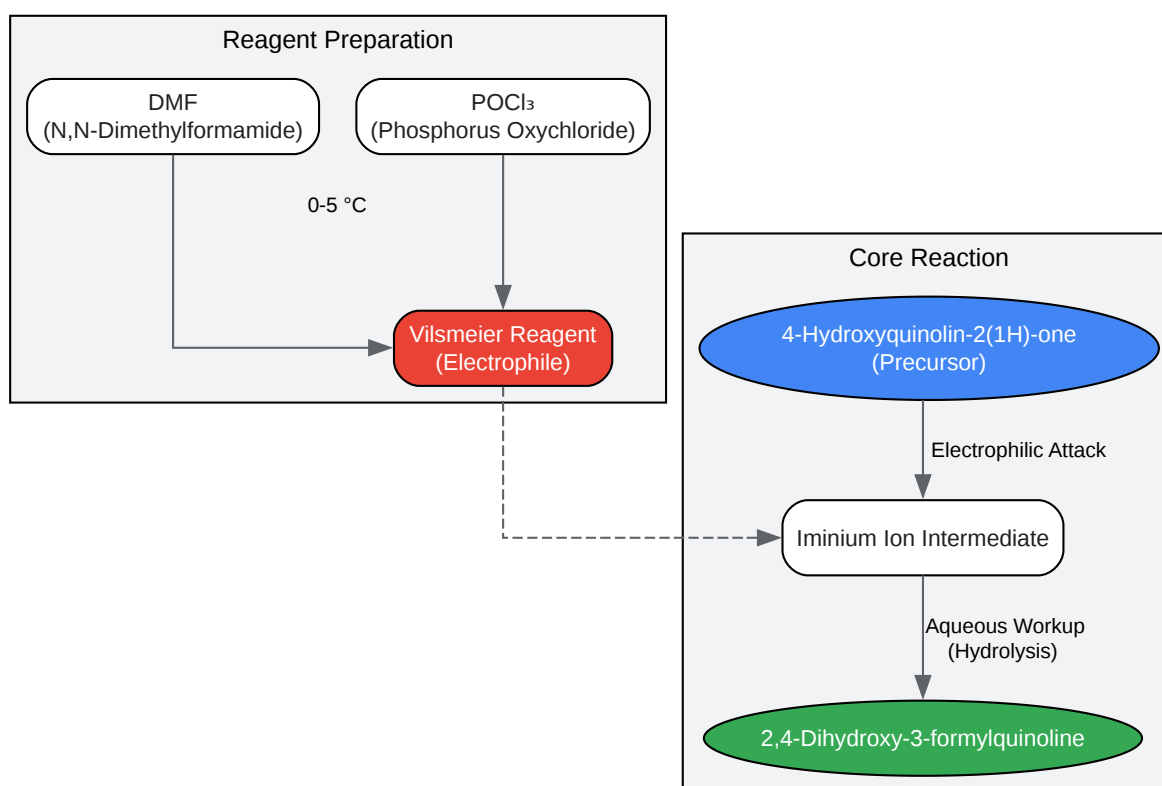
Mechanistic Rationale and Causality

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the generation of a mild, yet effective, electrophile known as the Vilsmeier reagent.

- **Formation of the Vilsmeier Reagent:** The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl_3). This forms a highly electrophilic chloromethyliminium salt, the Vilsmeier reagent.[8][9]
- **Electrophilic Attack:** The C3 position of the 4-hydroxyquinolin-2(1H)-one ring is highly activated and nucleophilic. This is a direct consequence of the powerful electron-donating effects of both the C4-hydroxyl group and the lone pair of electrons on the ring's nitrogen atom.[4] This electron-rich center readily attacks the Vilsmeier reagent.
- **Hydrolysis to Aldehyde:** The resulting iminium ion intermediate is stable until aqueous workup. Upon hydrolysis, it readily converts to the final aldehyde product.[9]

The choice of the Vilsmeier-Haack reaction is strategic; it provides a mild and high-yielding pathway that avoids the harsh conditions or unstable reagents associated with other formylation methods.[7]

Visualizing the Synthetic Workflow



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Caption: Workflow for the Vilsmeier-Haack synthesis of **2,4-dihydroxy-3-formylquinoline**.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods.[10][11] Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl₃, 18 mL) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.
- **Substrate Addition:** To this freshly prepared Vilsmeier reagent, add 4-hydroxyquinolin-2(1H)-one (4 g) portion-wise, maintaining the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.
- **Isolation:** A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the intermediate. Isolate the solid product by vacuum filtration.
- **Purification:** Wash the crude product thoroughly with cold water until the filtrate is neutral. Dry the solid product. For higher purity, recrystallize the product from a suitable solvent such as ethyl acetate or ethanol.

Comprehensive Characterization

The confirmation of the structure of **2,4-dihydroxy-3-formylquinoline** is a self-validating process that relies on the convergence of data from multiple analytical techniques. The compound's existence as a tautomeric mixture of the dihydroxy and quinolone forms must be considered when interpreting spectral data.^[4]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, which collectively confirm its identity.

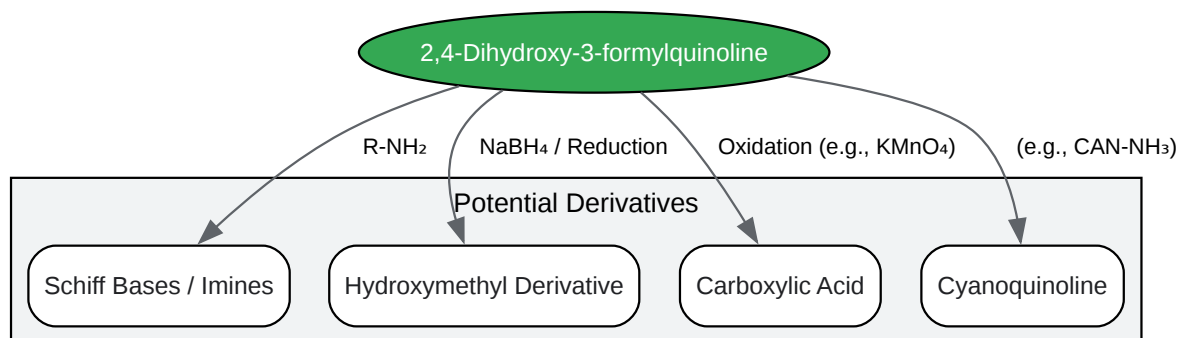
Technique	Expected Observations and Rationale
^1H NMR	Aromatic Protons: Multiplets between δ 7.0-8.5 ppm corresponding to the protons on the benzene ring. Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.5-10.5 ppm, confirming successful formylation.[11] OH/NH Protons: Broad, exchangeable singlets, often observed $> \delta$ 10.0 ppm. Their chemical shift is highly dependent on solvent and concentration.[12]
^{13}C NMR	Aldehyde Carbonyl: A signal around δ 185-195 ppm, characteristic of an aldehyde carbon.[11] Quinolone Carbonyl (C2): A signal in the region of δ 160-165 ppm. Aromatic/Vinyl Carbons: Multiple signals between δ 110-150 ppm, corresponding to the carbons of the quinoline ring system.
IR Spectroscopy	O-H/N-H Stretch: A broad absorption band in the 3200-3500 cm^{-1} region. C-H Aldehydic Stretch: Weak bands often visible around 2850 cm^{-1} and 2750 cm^{-1} . C=O Aldehydic Stretch: A strong, sharp peak around 1660-1680 cm^{-1} .[10][13] C=O Lactam/C=C Aromatic Stretch: A complex series of strong absorptions between 1580-1640 cm^{-1} .
Mass Spectrometry	Molecular Ion Peak (M^+): A peak at $m/z = 189$, corresponding to the molecular formula $\text{C}_{10}\text{H}_7\text{NO}_3$.[14] Key Fragments: Common fragmentation may include the loss of CO ($m/z = 161$) or the formyl radical (CHO, $m/z = 160$).

Physical Properties

- Appearance: Typically an off-white to yellow crystalline solid.
- Melting Point: The melting point should be sharp for a pure sample. Literature values should be consulted for comparison.

Applications as a Synthetic Intermediate

The true value of **2,4-dihydroxy-3-formylquinoline** lies in its potential as a precursor for more complex molecules. The aldehyde group is a versatile functional handle for various transformations.



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Caption: Common synthetic transformations of the C3-formyl group.

These transformations open pathways to novel heterocyclic systems like furo[2,3-b]quinolines and pyrano[3,2-c]quinolines, many of which exhibit significant biological activities.[1][6]

Conclusion

This guide has detailed a robust and reliable method for the synthesis of **2,4-dihydroxy-3-formylquinoline** via the Vilsmeier-Haack reaction. We have established a clear rationale for the chosen methodology and provided a comprehensive, multi-faceted approach for its characterization, ensuring the integrity of the synthesized material. The convergence of data from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation. As a versatile building block, **2,4-dihydroxy-3-formylquinoline** is a valuable asset for researchers

in medicinal chemistry and materials science, enabling the development of novel compounds with significant potential.

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